Balanced Lipophilicity (LogP 0.89) vs. Nipecotic Acid (LogP −0.04) and 1-Benzylpiperidine-3-carboxylic Acid (LogP 1.92)
The target compound exhibits a predicted LogP of 0.89, which is approximately 0.93 log units higher than nipecotic acid (LogP −0.04) and approximately 1.03 log units lower than the des-hydroxy N-benzyl analog 1-benzylpiperidine-3-carboxylic acid (LogP 1.92) . This intermediate lipophilicity is consistent with CNS MPO scoring guidelines where LogP values between 1 and 3 are associated with optimal brain penetration, whereas nipecotic acid is known to not readily cross the blood-brain barrier .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.89 (predicted) |
| Comparator Or Baseline | Nipecotic acid LogP = −0.04; 1-Benzylpiperidine-3-carboxylic acid LogP = 1.92 |
| Quantified Difference | ΔLogP = +0.93 vs. nipecotic acid, ΔLogP = −1.03 vs. des-hydroxy N-benzyl analog |
| Conditions | Predicted LogP values from ChemSrc/Chem960 databases; nipecotic acid experimental LogP |
Why This Matters
For CNS-targeted programs, the balanced LogP directly impacts the probability of achieving sufficient free brain concentration—nipecotic acid is too polar and the des-hydroxy N-benzyl analog may exhibit excessive plasma protein binding or phospholipidosis risk, positioning the target compound as a more developable starting point.
